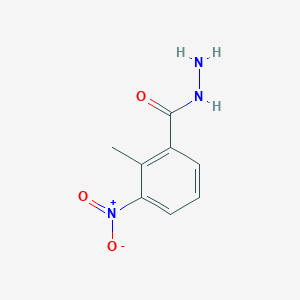

2-Methyl-3-nitrobenzohydrazide

Übersicht

Beschreibung

The compound of interest, 2-Methyl-3-nitrobenzohydrazide, is a derivative of benzohydrazide with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 2-Methyl-3-nitrobenzohydrazide, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of hydrazide derivatives often involves the reaction of an appropriate hydrazine with a carbonyl compound. For instance, the synthesis of a hydrazonate product was observed when 3-methoxyl-5-nitrobenzisothiazole reacted with hydrazine, leading to a ring-opened product . This suggests that similar conditions could be used to synthesize 2-Methyl-3-nitrobenzohydrazide by reacting a suitable nitrobenzaldehyde with methylhydrazine.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives can be quite complex, as evidenced by the crystal structures of related compounds. For example, the crystal structure of a hydrazone compound derived from 4-methylbenzohydrazide showed intermolecular hydrogen bonds and π-π stacking interactions, which are common stabilizing forces in such molecules . Similarly, 2-Methyl-3-nitrobenzohydrazide may also exhibit these interactions, affecting its crystalline properties and stability.

Chemical Reactions Analysis

Hydrazide compounds can undergo various chemical reactions, including rearrangements and the formation of complexes with metals. The reaction of 3-Cl/OMe-substituted 5-nitrobenzisothiazoles with hydrazine led to deep-seated rearrangement products, implicating the formation of Meisenheimer complexes . Additionally, the synthesis of a Ni(II) complex with a hydrazide ligand indicates the potential of 2-Methyl-3-nitrobenzohydrazide to form coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives can be inferred from related compounds. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate revealed the presence of hydrogen bonding and π-stacking interactions, which are likely to influence the solubility and melting point of the compound . The fluorescence spectrum studies of a Ni(II) complex of a related hydrazide suggest that 2-Methyl-3-nitrobenzohydrazide may also exhibit interesting optical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

2-Methyl-3-nitrobenzohydrazide is used in the synthesis of 1,3,4-oxadiazoles and thiadiazoles, which have shown significant cytotoxic and antibacterial activities. This compound was a key intermediate in producing N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazides, leading to compounds with significant cytotoxic properties and antibacterial activities (Mutchu et al., 2018).

Antihypertensive α-Blocking Agents

2-Methyl-3-nitrobenzohydrazide derivatives have been explored for their potential as antihypertensive α-blocking agents. The synthesis of these compounds involves complex chemical reactions, leading to the creation of novel compounds with promising antihypertensive activity (Abdel-Wahab et al., 2008).

Solubility and Pharmaceutical Formulation

The solubility of 2-methyl-3-nitrobenzoic acid, a related compound, in various solvents has been thoroughly studied. Understanding its solubility is crucial for pharmaceutical formulation and industrial applications (Hart et al., 2017).

Antimicrobial and Antitumor Agents

The compound has been used in the synthesis of novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. These derivatives have shown antimicrobial activity and potential as antitumor agents, especially against Staphylococcus spp. and other bacterial strains (Paruch et al., 2020).

Analytical Chemistry Applications

2-Methyl-3-nitrobenzohydrazide is involved in analytical chemistry, particularly in methods for the quantitative determination of related compounds. Its use in gas chromatography, as part of a method to determine purity and analyze new products, highlights its significance in analytical applications (Xue & Nan, 2002).

Tuberculostatic Activity

Derivatives of 2-methyl-3-nitrobenzohydrazide have been studied for their tuberculostatic activity. These studies aim to discover new compounds that can effectively combat tuberculosis (Gobis et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMRBDIVNHJWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393087 | |

| Record name | 2-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-nitrobenzohydrazide | |

CAS RN |

869942-83-6 | |

| Record name | 2-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)